molecular formula C39H67N9O13 B15161073 L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine CAS No. 654638-28-5

L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine

Cat. No.: B15161073
CAS No.: 654638-28-5
M. Wt: 870.0 g/mol
InChI Key: MHLNBVVUIXTVTJ-YDRCYTNRSA-N
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Description

L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency. The process is similar to laboratory-scale SPPS but optimized for larger quantities and higher purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of hydroxyserine.

Scientific Research Applications

L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of peptide-based products and materials.

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

    Cyclo(L-Prolyl-L-Leucyl): Another cyclic dipeptide with similar biological activities.

Properties

CAS No.

654638-28-5

Molecular Formula

C39H67N9O13

Molecular Weight

870.0 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C39H67N9O13/c1-7-22(6)31(39(60)61)46-36(57)27(19-51)45-35(56)26(18-50)44-34(55)25(17-49)43-33(54)24(15-21(4)5)42-37(58)28-10-8-13-48(28)38(59)29-11-9-12-47(29)30(52)16-41-32(53)23(40)14-20(2)3/h20-29,31,49-51H,7-19,40H2,1-6H3,(H,41,53)(H,42,58)(H,43,54)(H,44,55)(H,45,56)(H,46,57)(H,60,61)/t22-,23-,24-,25-,26-,27-,28-,29-,31-/m0/s1

InChI Key

MHLNBVVUIXTVTJ-YDRCYTNRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)N

Origin of Product

United States

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